molecular formula C72H101N9O18S B11831258 Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

Cat. No.: B11831258
M. Wt: 1412.7 g/mol
InChI Key: OFLXFIJMQUEZQX-HFHGNALWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: is a multifunctional compound that combines several distinct chemical groups into a single molecule. It includes a cleavable biotin group, a polyethylene glycol (PEG) linker, a TAMRA (tetramethylrhodamine) fluorescent dye, and an alkyne functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne involves multiple steps, each designed to introduce a specific functional group into the molecule. The general synthetic route includes:

    Biotinylation: Introduction of the biotin group, often protected by a Dde (dimethoxytrityl) group to prevent unwanted reactions.

    PEGylation: Addition of PEG linkers to enhance solubility and flexibility.

    TAMRA Conjugation: Attachment of the TAMRA dye for fluorescence.

    Alkyne Introduction: Incorporation of the alkyne group for click chemistry applications.

Industrial Production Methods: Industrial production of this compound typically involves automated synthesis using solid-phase peptide synthesis (SPPS) techniques.

Chemical Reactions Analysis

Types of Reactions: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne primarily undergoes:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C72H101N9O18S

Molecular Weight

1412.7 g/mol

IUPAC Name

5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-amino-6-(dimethylamino)-4aH-xanthen-9-yl]benzoic acid

InChI

InChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1

InChI Key

OFLXFIJMQUEZQX-HFHGNALWSA-N

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C

Origin of Product

United States

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